Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a thiazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable precursor with bromine to introduce the bromine atom at the desired position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Thiazole and Piperidine Rings: The thiazole and piperidine rings are then coupled together using suitable coupling reagents and conditions.
Introduction of the Tert-Butyl Ester Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the thiazole ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives.
Oxidation Reactions: Oxidized products at the piperidine or thiazole rings.
Reduction Reactions: Reduced products at the piperidine or thiazole rings.
Ester Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine-substituted thiazole ring and the piperidine ring are key structural features that contribute to its biological activity. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate is unique due to the presence of the bromine-substituted thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19BrN2O2S |
---|---|
Molecular Weight |
347.27 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
OJYGDNCNVLWMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
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